molecular formula C11H20N2O3 B1525287 Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate CAS No. 864448-41-9

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1525287
CAS No.: 864448-41-9
M. Wt: 228.29 g/mol
InChI Key: SYYVJJWPPNEPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Nomenclature

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate represents a sophisticated heterocyclic compound characterized by the Chemical Abstracts Service number 864448-41-9. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as this compound, reflecting its complex bicyclic architecture. The molecular formula of C₁₁H₂₀N₂O₃ indicates the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 228.29 grams per mole.

The compound is known by several synonymous designations within the chemical literature, including 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester and 3-Oxa-7,9-diaza-bicyclo[3.3.1]none-7-carboxylic acid tert-butyl ester. The MDL number MFCD17016706 provides an additional unique identifier for database searches and chemical registration purposes. The SMILES notation CC(C)(C)OC(=O)N1CC2COCC(C1)N2 describes the structural connectivity, where the tert-butyl ester group is attached to nitrogen-7 of the bicyclic framework.

Commercial availability of this compound is documented with purity levels reaching 97%, indicating its accessibility for research applications. The nomenclature system employed follows standard bicyclic naming conventions, where the numerical designation [3.3.1] describes the bridge lengths connecting the two nitrogen atoms within the bicyclic structure. The prefix "3-oxa" indicates the substitution of a carbon atom with oxygen at the 3-position, while "7,9-diaza" specifies the placement of nitrogen atoms at positions 7 and 9 of the nonane framework.

Historical Context in Heterocyclic Chemistry

The historical development of azabicyclic compounds, particularly those related to the bispidine family, traces back to pioneering work in the early twentieth century. The parent bispidine scaffold, 3,7-diazabicyclo[3.3.1]nonane, was first synthesized by Carl Mannich and Moss in the 1930s through condensation reactions involving piperidine derivatives with paraformaldehyde and primary amines. This foundational work established Mannich as a central figure in heterocyclic chemistry, and the chemist Carl Mannich named the diazabicyclic molecule bispidine in 1930.

The coordination chemistry of bispidine derivatives began to emerge in the 1950s when Stetter and Haller established the interaction of these compounds with transition metals in 1957 and 1969 respectively. This discovery opened new avenues for research in coordination chemistry and laid the groundwork for modern applications in radiopharmaceuticals and medical chemistry. The recognition of naturally occurring bispidine derivatives in Genista and Lupinus species, particularly in the form of cyclic alkaloids such as cytisine, spartein, and lupanin, further validated the biological importance of this structural framework.

The evolution toward oxygen-containing variants like 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives represents a more recent development in heterocyclic chemistry. These modifications were driven by the need to enhance solubility, modulate electronic properties, and improve synthetic accessibility compared to the parent bispidine structure. The incorporation of oxygen atoms into the bicyclic framework creates new opportunities for hydrogen bonding interactions and alters the conformational preferences of the molecule.

Research in the field has expanded significantly since the initial discoveries, with extensive studies focusing on the synthesis of various bispidine derivatives through five distinct methodological approaches. The development of tert-butyl protected derivatives specifically addresses synthetic challenges related to selectivity and purification, making these compounds valuable intermediates in complex molecule synthesis.

Position Within Azabicyclic Compound Family

This compound occupies a specialized position within the broader azabicyclic compound family, which encompasses bicyclic bridged compounds containing nitrogen atoms with three bonds. The nomenclature system for azabicyclic compounds indicates the number of atoms in each path around the rings, exemplified by designations such as [2.2.2] for three equal length paths. This systematic classification places the compound within a well-defined structural category that includes tropanes and beta lactams among its members.

The parent bispidine framework, 3,7-diazabicyclo[3.3.1]nonane, serves as a naturally occurring scaffold with documented interactions with nicotinic acetylcholine receptors. When one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane scaffold is incorporated into a carboxamide motif displaying hydrogen bond acceptor functionality, compounds with enhanced affinities and subtype selectivity for α4β2 receptors are obtained. This structural relationship demonstrates the importance of functional group modifications in modulating biological activity.

The positioning of this compound within this family is further distinguished by its oxygen incorporation at the 3-position. This structural feature differentiates it from purely nitrogen-containing analogs and creates unique electronic and conformational properties. The compound shares structural similarities with related derivatives such as tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, which maintains the diaza configuration but employs a different bridge arrangement.

Comparative analysis reveals that various positional isomers exist within this chemical family, including tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, where the carboxylate protection occurs at the 9-position rather than the 7-position. These positional variations provide synthetic chemists with multiple options for selective functionalization and protection strategies, each offering distinct advantages for specific synthetic applications.

Structural Features of the Bicyclic Framework

The bicyclic framework of this compound exhibits distinctive structural characteristics that contribute to its chemical behavior and synthetic utility. The fundamental architecture consists of two condensed piperidine-like rings connected through bridging carbon atoms, with strategic heteroatom substitutions that modify the electronic properties of the system. The unsubstituted bispidine backbone can assume three primary conformations: chair-chair, boat-chair, and boat-boat arrangements, with the chair-chair conformation predominating in the gas phase.

The incorporation of oxygen at the 3-position creates a 3-oxa modification that significantly alters the electronic distribution within the bicyclic system. This oxygen substitution introduces additional hydrogen bonding capability and modifies the basicity of the nitrogen atoms compared to the parent bispidine structure. The presence of two nitrogen atoms at positions 7 and 9 provides coordination sites for metal complexation and serves as points for chemical functionalization.

The tert-butyl carboxylate substituent at position 7 serves multiple structural and synthetic functions. This protecting group enhances the solubility of the compound in organic solvents while preventing unwanted side reactions at the nitrogen center during synthetic transformations. The bulky tert-butyl group also introduces steric hindrance that can influence the conformational preferences of the bicyclic framework and affect the accessibility of the nitrogen atoms for coordination chemistry applications.

Structural Parameter Value Significance
Molecular Weight 228.29 g/mol Moderate molecular size suitable for drug-like properties
Ring System [3.3.1] Bicyclic Provides conformational rigidity
Heteroatom Content 2 N, 1 O (ring), 2 O (ester) Multiple coordination and hydrogen bonding sites
Protection Strategy Tert-butyl ester Enhances synthetic accessibility and purification
Positional Substitution 7-carboxylate, 3-oxa Selective functionalization pattern

The rigid bicyclic scaffold contributes significantly to the conformational constraints of the molecule, limiting rotational freedom and creating a well-defined three-dimensional architecture. This structural rigidity is particularly valuable in medicinal chemistry applications where specific spatial arrangements of functional groups are required for biological activity. The nitrogen atoms within the rigid bicyclic framework contribute to selectivity and stability in complex formation with metal cations and neutral atoms.

Electronic considerations reveal that the oxygen incorporation affects the electron density distribution throughout the bicyclic system. The electronegativity difference between oxygen and carbon creates localized charge distributions that influence both the chemical reactivity and the coordination behavior of the nitrogen atoms. These electronic effects are further modulated by the presence of the electron-withdrawing carboxylate functionality, which reduces the basicity of the adjacent nitrogen atom.

Properties

IUPAC Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYVJJWPPNEPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697047
Record name tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864448-41-9
Record name tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate typically involves:

  • Formation of the bicyclic ring system through nucleophilic cyclization reactions.
  • Introduction of the tert-butyl carbamate (Boc) protecting group on nitrogen.
  • Use of mild and environmentally acceptable reagents to minimize impurities and facilitate scale-up.

Key Cyclization Step via Nucleophilic Opening of Lactones

A prominent method involves the nucleophilic opening of a lactone intermediate by an amine, which directly forms the bicyclic structure without requiring hazardous reagents such as diazomethane or expensive transition metals. This approach reduces the number of synthetic steps and improves overall yield.

  • The lactone is reacted with an appropriate amine nucleophile under controlled conditions.
  • This step avoids the generation of diazoketones or ketosulfoxonium ylides, which are less desirable due to safety and cost concerns.
  • Yields for this step can reach 95% or higher, indicating high efficiency and selectivity.

Protection of Nitrogen via tert-Butyl Carbamate Group

The Boc protecting group is introduced to protect the nitrogen during subsequent synthetic steps:

  • Typical reagents include di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.
  • The reaction is carried out in solvents like methylene chloride at temperatures ranging from 10 to 40 °C.
  • After reaction completion, aqueous workup and organic layer separation are performed.
  • Yields for Boc protection steps are reported around 90% or higher, indicating effective protection with minimal side reactions.

Preparation of Key Intermediates

A synthetic route to the bicyclic compound often involves the preparation of intermediates such as 1-tert-butoxycarbonyl-3-azetidinone derivatives:

  • Starting from 3,3-dimethoxy-azetidine derivatives, Boc protection is performed.
  • Oxidation or hydrolysis steps convert these intermediates into the bicyclic ketone structure.
  • For example, the conversion of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine to 1-tert-butoxycarbonyl-3-azetidinone is achieved by acidic hydrolysis using aqueous citric acid at 20–40 °C, followed by crystallization to obtain high purity product with yields around 85%.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Nucleophilic opening of lactone Lactone + amine, base DMF or similar 50–100 58–95 Potassium iodide and sodium carbonate as catalysts; reaction time 6–12 h
Boc protection of amine Di-tert-butyl dicarbonate, triethylamine Methylene chloride 10–40 ~91 Dropwise addition of Boc2O; aqueous workup
Acidic hydrolysis to bicyclic ketone Aqueous citric acid, ethyl acetate Ethyl acetate 20–40 85.4 Followed by neutralization, extraction, crystallization

Environmental and Process Considerations

  • Earlier methods used solvents like dioxane and DMSO, which pose environmental and safety challenges.
  • The current preferred methods employ solvents such as methylene chloride, ethyl acetate, and water, which are more environmentally benign.
  • Use of mild organic and inorganic bases (e.g., triethylamine, sodium carbonate) and acids (e.g., citric acid) improves process safety and waste management.
  • Avoidance of hazardous reagents like diazomethane and expensive transition metals reduces cost and improves scalability.

Summary of Advantages of Current Methods

  • High yields (up to 95%) with fewer synthetic steps.
  • Avoidance of hazardous and expensive reagents.
  • Use of environmentally friendlier solvents and reagents.
  • Improved purity and crystallinity of final product.
  • Scalability for industrial production with reduced process mass intensity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, and alcohols.

  • Reduction: Formation of amines, alcohols, and aldehydes.

  • Substitution: Formation of different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural properties that allow for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. A study demonstrated that modifications to the bicyclic structure could enhance antibacterial activity against resistant strains of bacteria .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Specific derivatives have been shown to exhibit anxiolytic effects in preclinical models, indicating a pathway for developing new treatments for anxiety and depression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized as a building block in the synthesis of more complex organic molecules, particularly in the creation of heterocycles and other bicyclic structures. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Catalysis

This compound has shown promise as a catalyst in certain organic reactions, particularly in asymmetric synthesis, where it can facilitate the formation of chiral centers in target molecules .

Case Study 1: Development of Antibacterial Agents

A research team synthesized several analogs of this compound to evaluate their antibacterial properties against Gram-positive bacteria. The study found that modifications at the nitrogen positions significantly enhanced activity, leading to the identification of a promising lead compound for further development .

Case Study 2: Neuropharmacological Research

In a study aimed at evaluating the neuropharmacological effects of this compound, researchers administered various doses to animal models and observed significant reductions in anxiety-like behaviors compared to control groups. This suggests that the compound may modulate neurotransmitter systems involved in anxiety regulation .

Mechanism of Action

The mechanism by which tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Boc Group Substitution

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1251010-45-3) Key Difference: The Boc group is attached to the 9-position instead of the 7-position. Molecular Formula: C₁₁H₂₀N₂O₃ (identical to the target compound). Application: Used in synthesizing FGFR tyrosine kinase inhibitors, highlighting the impact of Boc positioning on biological activity . Physical Properties: Higher predicted boiling point (325.8±42.0 °C) and density (1.108±0.06 g/cm³) compared to the 7-Boc isomer, suggesting subtle conformational differences .

Heteroatom Replacement: Sulfur vs. Oxygen

  • 3-Thia-7,9-diazabicyclo[3.3.1]nonane Derivatives Example: (E)-9-[3’-(3-Chlorophenyl)-but-2’-en-1’-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane (Compound 2i)
  • Key Difference : Oxygen replaced with sulfur at the 3-position.
  • Biological Activity : Exhibits high μ-opioid receptor affinity (Ki = 85 nM) and selectivity (Kiμ/δ = 58.8), attributed to enhanced lipophilicity and improved receptor pocket interactions .
  • Molecular Docking : Sulfur’s larger atomic radius and polarizability enable distinct binding modes compared to oxygen-containing analogs .

Functional Group Modifications

  • tert-Butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-70-7) Key Differences: Incorporates a benzyl group at N7 and an oxo group at C8. Synthesis: Derived from tert-butyl 4-oxopiperidine-1-carboxylate via condensation with benzylamine and paraformaldehyde . Application: Serves as a precursor for nicotinic acetylcholine receptor (nAChR) ligands, emphasizing the role of benzyl groups in enhancing receptor subtype selectivity .

Spirocyclic and Diazaspiro Analogs

  • tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate (CAS: 236406-55-6) Structural Feature: Spirocyclic framework instead of a bicyclic system.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate 864448-41-9 C₁₁H₂₀N₂O₃ Boc (C7), O (C3) Intermediate for receptor modulators
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate 1251010-45-3 C₁₁H₂₀N₂O₃ Boc (C9), O (C3) FGFR inhibitor synthesis
7-Propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane (Compound 2i) N/A C₁₄H₂₁ClN₂OS S (C3), propionyl (N7) μ-Opioid agonist (Ki = 85 nM)
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 227940-70-7 C₁₉H₂₆N₂O₃ Benzyl (N7), oxo (C9) nAChR ligand precursor

Biological Activity

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, also known by its CAS number 864448-41-9, is a compound of significant interest due to its biological activity, particularly as a potential pharmaceutical agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Research indicates that tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives act as non-peptide antagonists of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating various physiological functions, including sleep-wake cycles and appetite control. The antagonism of these receptors has been linked to therapeutic effects in conditions such as:

  • Sleep disorders
  • Anxiety disorders
  • Addiction disorders
  • Cognitive dysfunctions
  • Mood disorders

Antagonistic Effects on Orexin Receptors

The compound's antagonistic properties have been validated through various studies, demonstrating its potential to influence orexinergic signaling pathways. For instance:

  • Study Findings: A patent (WO2013050938A1) outlines the use of similar compounds in treating orexin-related dysfunctions, suggesting their effectiveness in managing sleep-related issues and anxiety disorders through orexin receptor modulation .

Anticancer Potential

Recent reviews highlight the relevance of bicyclo[3.3.1]nonane derivatives in anticancer therapies. The unique structural features of these compounds allow them to interact with cellular mechanisms involved in tumor growth and proliferation:

Study Findings
Discusses synthetic routes for bicyclo[3.3.1]nonanes and their application in anticancer drug design.
Reports on the antiproliferative activity of related compounds against cancer cell lines, indicating potential for further development as anticancer agents.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane:

  • Orexin Receptor Antagonism : Research has shown that compounds with similar structures exhibit selective binding to orexin receptors, leading to reduced food intake and improved sleep quality in animal models.
  • Antiproliferative Activity : In vitro studies have demonstrated that related bicyclic compounds possess significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer treatment.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For example, tert-butyl chloroformate is used to introduce the Boc protecting group to stabilize reactive amines during bicyclo framework formation . Key parameters to optimize include reaction temperature (20–25°C for cyclization steps) and solvent polarity (e.g., dichloromethane or THF). Monitoring via TLC or HPLC ensures intermediate purity.
  • Key Data :

StepReagents/ConditionsYield RangeReference
CyclizationDCC/DMAP, THF, 24h60–75%
Boc ProtectionBoc₂O, NaHCO₃, DCM>85%

Q. Which structural characterization techniques are critical for confirming the bicyclo framework?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL97) for refinement, with R-factors <0.05 indicating high accuracy . Geometric parameters (bond lengths, angles) and atomic displacement parameters validate the bicyclo conformation (e.g., chair/envelope fusion). For NMR, ¹H-¹³C HMBC correlations confirm bridging atoms.
  • Key Data :

ParameterValue (X-ray)Reference
Mean C–C bond length1.54 Å
R factor0.038
Dihedral angle (N–C–O)112.3°

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact (LD₅₀ data unavailable; assume acute toxicity ). Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis . Electrostatic discharge precautions are critical during transfer .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Shelf life extends to 12–18 months when stored in amber glass vials with PTFE-lined caps . Monitor for degradation via HPLC (look for peaks at 3.2–3.5 min indicating hydrolysis byproducts) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Methodological Answer : Perform μ/δ/κ-opioid receptor binding assays (IC₅₀ values) using tritiated ligands (e.g., [³H]DAMGO). Compare with diazabicyclo analogs (e.g., sulfur-substituted derivatives) to assess scaffold flexibility . Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds with Tyr148 (μ-receptor) .
  • Example SAR Data :

Derivativeμ-Receptor IC₅₀ (nM)Reference
Parent compound120 ± 15
S-Substituted analog45 ± 8

Q. What computational methods predict its reactivity in catalytic systems?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO gaps). Solvent effects (PCM model) and transition-state analysis (IRC) clarify reaction pathways (e.g., nucleophilic attack at the carbonyl group) . MD simulations (AMBER) assess conformational stability in aqueous vs. lipid environments .

Q. How can contradictory crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond angles (e.g., ±2° variation) may arise from twinning or disorder. Use SHELXD for initial phasing and Olex2 for model rebuilding . Compare anisotropic displacement parameters (ADPs) with similar bicyclo compounds (e.g., 3-azabicyclo derivatives ). Validate via Rmerge (<5%) and CC₁/₂ (>90%) metrics .

Q. What advanced purification strategies address low yields in final steps?

  • Methodological Answer : Employ preparative HPLC (C18 column, 70:30 H₂O:ACN, 0.1% TFA) to isolate the target compound from regioisomers. For persistent impurities (<2%), use recrystallization (ethyl acetate/hexane, 1:3 v/v) . Monitor purity via HRMS (Δ mass <2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.